
(2,3,4-Trihydroxyphenyl)methylenehydrazinecarboxylic Acid tert-Butyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2,3,4-Trihydroxyphenyl)methylenehydrazinecarboxylic Acid tert-Butyl Ester, also known as this compound, is a useful research compound. Its molecular formula is C12H16N2O5 and its molecular weight is 268.269. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Mechanistic Studies
A study by Nordin et al. (2016) explored the synthesis of methyl 2-((3,5-di-tert-butyl-4-hydroxybenzyl)thio) nicotinate from 2-mercaptonicotinic acid and 2,6-di-tert-butyl-4-hydroxy-benzylalcohol. Their research provides insight into the chemical properties and reactions involving compounds similar to (2,3,4-Trihydroxyphenyl)methylenehydrazinecarboxylic Acid tert-Butyl Ester, particularly in the context of unexpected C–S bond cleavage and the formation of acyl hydrazides (Nordin et al., 2016).
Cytotoxic Activity in Derivatives
Potoročina et al. (2009) synthesized derivatives of the tert-butyl ester of 7Z-acetylmethylene-3-methyl-3-cephem-4-carboxylic acid and investigated their cytotoxic activity. This research is relevant for understanding the potential biological activity of similar chemical structures like this compound in medical and pharmacological contexts (Potoročina et al., 2009).
Photovoltaic Device Performance
Research by Ferenczi et al. (2011) on ternary blends of poly(3-hexylthiophene): [6,6]-phenyl C(61)-butyric acid methyl ester (P3HT:PC(61)BM) with insulating bulk polymers like high-density polyethylene (HDPE) contributes to the understanding of the performance of photovoltaic devices. Such studies are significant for exploring the applications of similar compounds in the field of renewable energy and materials science (Ferenczi et al., 2011).
Fluorescence and Oxidation Reactions
Ivakhnenko et al. (2019) synthesized new carboxyl-containing o-aminophenols and phenoxazines, examining their fluorescence and oxidative transformations. This research provides insights into the fluorescence properties and oxidation reactions of compounds similar to this compound, which could be relevant for applications in material sciences and sensor technologies (Ivakhnenko et al., 2019).
Amino Acid Derivative Synthesis
Sting and Seebach (1996) prepared amino acid derivatives from enantiopure trifluoro-3-hydroxybutanoic acid, a process relevant for the synthesis of similar compounds like this compound. Such studies are important for developing methods to synthesize bioactive molecules and pharmaceuticals (Sting & Seebach, 1996).
Properties
| { "Design of the Synthesis Pathway": "The synthesis of (2,3,4-Trihydroxyphenyl)methylenehydrazinecarboxylic Acid tert-Butyl Ester can be achieved through a multi-step process involving the protection of various functional groups and subsequent deprotection reactions.", "Starting Materials": [ "2,3,4-trihydroxybenzaldehyde", "tert-butyl acetoacetate", "hydrazine hydrate", "triethylamine", "acetic anhydride", "sodium bicarbonate", "ethanol", "dichloromethane" ], "Reaction": [ "Step 1: Protection of the hydroxyl groups on 2,3,4-trihydroxybenzaldehyde with acetic anhydride and sodium bicarbonate to form 2,3,4-triacetoxybenzaldehyde.", "Step 2: Condensation of 2,3,4-triacetoxybenzaldehyde with hydrazine hydrate and triethylamine in ethanol to form (2,3,4-trihydroxyphenyl)methylenehydrazine.", "Step 3: Protection of the carboxylic acid group on tert-butyl acetoacetate with ethanol and hydrochloric acid to form tert-butyl acetoacetate ethyl ester.", "Step 4: Condensation of tert-butyl acetoacetate ethyl ester with (2,3,4-trihydroxyphenyl)methylenehydrazine in dichloromethane and triethylamine to form (2,3,4-Trihydroxyphenyl)methylenehydrazinecarboxylic Acid tert-Butyl Ester.", "Step 5: Deprotection of the acetoxy groups on (2,3,4-Trihydroxyphenyl)methylenehydrazinecarboxylic Acid tert-Butyl Ester with sodium bicarbonate and methanol to obtain the final product." ] } | |
CAS No. |
481713-41-1 |
Molecular Formula |
C12H16N2O5 |
Molecular Weight |
268.269 |
IUPAC Name |
tert-butyl N-[[(E)-(2,3-dihydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]carbamate |
InChI |
InChI=1S/C12H16N2O5/c1-12(2,3)19-11(18)14-13-6-7-4-5-8(15)10(17)9(7)16/h4-6,13,16-17H,1-3H3,(H,14,18)/b7-6+ |
InChI Key |
UVIGKFGYSBPCJH-VOTSOKGWSA-N |
SMILES |
CC(C)(C)OC(=O)NNC=C1C=CC(=O)C(=C1O)O |
Synonyms |
(2,3,4-Trihydroxyphenyl)methylenehydrazinecarboxylic Acid 1,1-Dimethylethyl Ester; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


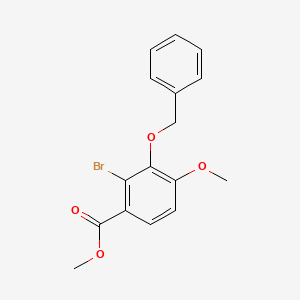
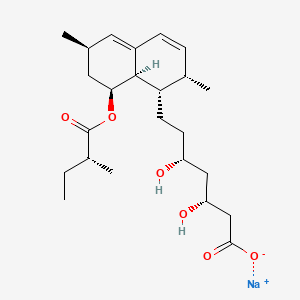
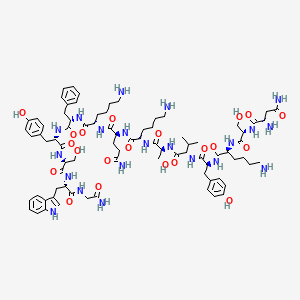
![2-([1,1'-Biphenyl]-4-yl)propanoic acid-d3](/img/structure/B590151.png)
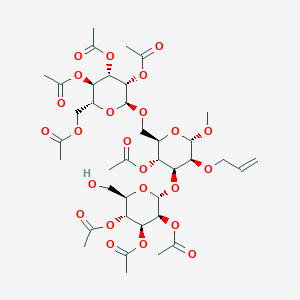
![Spiro[1,3,5-oxadiazine-2,2'-bicyclo[2.2.1]heptane]](/img/structure/B590155.png)
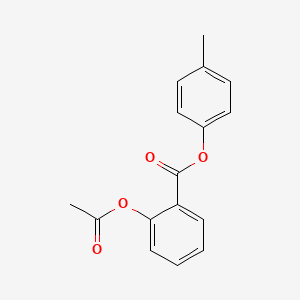

![strontium;5-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-2-methylbenzenesulfonate](/img/structure/B590164.png)
